molecular formula C6H12Cl2N2S B2756290 2-Propylthiazol-5-amine dihydrochloride CAS No. 2219371-68-1

2-Propylthiazol-5-amine dihydrochloride

Cat. No.: B2756290
CAS No.: 2219371-68-1
M. Wt: 215.14
InChI Key: KNXFFXXHZUAZEL-UHFFFAOYSA-N
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Description

2-Propylthiazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C6H12Cl2N2S and its molecular weight is 215.14. The purity is usually 95%.
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Properties

IUPAC Name

2-propyl-1,3-thiazol-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-2-3-6-8-4-5(7)9-6;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFFXXHZUAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-68-1
Record name 2-propyl-1,3-thiazol-5-amine dihydrochloride
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Overview of Thiazole Chemistry and Its Research Relevance

The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. eurekaselect.comnih.gov This structural motif is present in a variety of natural products, most notably Vitamin B1 (Thiamine), and is a key component of numerous synthetic compounds with significant therapeutic applications. eurekaselect.com The versatility of the thiazole ring allows it to be a crucial scaffold in the development of drugs across different therapeutic areas. nih.govwisdomlib.org

Derivatives of thiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral properties. eurekaselect.comnih.govresearchgate.netnih.gov For instance, clinically used drugs like the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib (B193332) feature a thiazole ring, highlighting its importance in drug design. eurekaselect.comnih.govnih.gov The chemical reactivity of the thiazole ring, particularly the acidity of the proton at the C-2 position, makes it a valuable synthon for creating a diverse array of new chemical compounds. nih.gov Researchers continually modify the thiazole ring at various positions to generate novel molecules with enhanced or specific biological activities. researchgate.netnih.gov

Examples of Thiazole-Containing Compounds Associated Activity/Application
Thiamine (Vitamin B1)Natural Coenzyme
PenicillinAntibiotic
RitonavirAntiretroviral
DasatinibAnticancer
SulfathiazoleAntimicrobial
AbafunginAntifungal

Positional Isomerism in Aminothiazoles: Focus on the 2 Propylthiazol 5 Amine Scaffold

Positional isomerism, a type of structural isomerism, is a critical concept in the study of aminothiazoles. It refers to compounds that have the same molecular formula but differ in the position of substituent groups on the core ring structure. In the context of aminothiazoles, the location of the amino group and other substituents on the thiazole (B1198619) ring can significantly influence the molecule's physical, chemical, and biological properties. rsc.orgrsc.org

The 2-Propylthiazol-5-amine (B3361001) scaffold is defined by the specific placement of a propyl group at the 2-position and an amino group at the 5-position of the thiazole ring. Changing the position of either of these groups to other available carbons on the ring (e.g., to the 4-position) would result in a positional isomer. These subtle structural changes can lead to profound differences in molecular geometry, electronic distribution, and the potential for intermolecular interactions such as hydrogen bonding. rsc.org Research has shown that positional isomers of thiazole derivatives can exhibit different chemical reactivities and form distinct self-assemblies in the solid state. rsc.orgrsc.org This principle is fundamental in drug design, where the precise arrangement of functional groups is often essential for a molecule's ability to interact with a specific biological target. nih.gov The study of scaffolds like 2-Propylthiazol-5-amine allows researchers to systematically investigate how the spatial arrangement of substituents dictates molecular behavior and function.

Historical and Current Research Trajectories Involving 2 Propylthiazol 5 Amine Dihydrochloride As a Core Structure

The 2-aminothiazole (B372263) moiety is widely regarded as a "privileged structure" in medicinal chemistry, serving as a foundational core for the development of various biologically active compounds. researchgate.net Historically, research on 2-aminothiazole derivatives has been extensive, leading to the discovery of compounds with a vast range of therapeutic potential. mdpi.comresearchgate.net The specific scaffold of 2-Propylthiazol-5-amine (B3361001) dihydrochloride (B599025) fits within this broader research trajectory, providing a versatile starting point for chemical synthesis.

Current research continues to leverage the 2-aminothiazole core for creating novel derivatives. Synthetic strategies often involve modifying the amino group at the 2-position or introducing various substituents at the 4 and 5-positions of the thiazole (B1198619) ring to explore structure-activity relationships (SAR). nih.govmdpi.com For example, studies have focused on synthesizing series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives and 2-aminothiazole-5-carbamides as potential anti-proliferative agents. mdpi.com The synthesis of such derivatives often begins with a core aminothiazole structure, which is then elaborated through various chemical reactions.

The 2-Propylthiazol-5-amine scaffold is used as a building block in combinatorial chemistry and targeted synthesis programs. Researchers utilize this core to generate libraries of related compounds that can be screened for various biological activities. For instance, the amino group can be acylated or reacted with different electrophiles to produce a range of amide or urea (B33335) derivatives, while the thiazole ring itself can undergo further substitution reactions. mdpi.comderpharmachemica.com This approach has led to the identification of 2-aminothiazole derivatives as inhibitors of enzymes like glutaminase (B10826351) and as potential anti-inflammatory agents. researchgate.netresearchgate.net The dihydrochloride form of the parent amine is particularly useful in these synthetic endeavors as it often provides improved handling and solubility characteristics.

Research Area Role of 2-Aminothiazole Scaffold Example of Derivative Class
Anticancer Drug DiscoveryCore structure for synthesizing enzyme inhibitors and cytotoxic agents. nih.gov2-amino-thiazole-5-carboxylic acid phenylamides. mdpi.com
Anti-inflammatory AgentsFoundation for designing molecules that modulate inflammatory pathways. researchgate.net2,4-Diaminothiazoles with ketone bridge at 5-position. researchgate.net
Enzyme InhibitionChemical scaffold for developing specific enzyme inhibitors. researchgate.netGlutaminase inhibitors. researchgate.net
Antimicrobial DevelopmentBuilding block for novel antibacterial and antifungal compounds. mdpi.com2-amino-4-phenyl-5-phenylazothiazoles. mdpi.com

An in-depth analysis of the synthetic methodologies for producing 2-Propylthiazol-5-amine dihydrochloride reveals a variety of strategic approaches targeting the formation of the core thiazole ring, the introduction of the essential amine functional group, and the incorporation of the alkyl side chain. These strategies are critical in the fields of medicinal chemistry and materials science, where thiazole derivatives are of significant interest.

Structure Activity Relationship Sar and Structural Modification Studies with 2 Propylthiazol 5 Amine Derivatives

Design Principles for Investigating Substrate and Ligand Interactions

The design of derivatives based on the 2-propylthiazol-5-amine (B3361001) core is guided by established medicinal chemistry principles aimed at understanding and optimizing interactions with biological targets. A primary approach involves exploring the steric and electronic requirements of the binding site. The 2-propyl group, the 5-amino group, and the thiazole (B1198619) ring itself are all key areas for modification.

Researchers often employ computational modeling to predict how structural changes will affect binding affinity and selectivity. Techniques such as molecular docking can help visualize the orientation of the ligand within a target's active site, identifying potential hydrogen bonds, hydrophobic interactions, and steric clashes. This allows for a more rational design of new derivatives.

Bioisosteric replacement is another key design strategy. This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, the thiazole ring can be compared with other five-membered heterocycles to understand the importance of the sulfur and nitrogen atoms for activity.

Systematic Structural Variations at the Propyl Group and Amine Position

Systematic modifications of the 2-propyl and 5-amino groups are crucial for elucidating the SAR of this scaffold.

Variations at the 2-Propyl Position: The propyl group at the C2 position of the thiazole ring plays a significant role in dictating the molecule's interaction with its biological target. Its size, shape, and lipophilicity can be systematically altered to probe the binding pocket. For instance, increasing or decreasing the alkyl chain length can reveal the optimal size for hydrophobic interactions. Branching the alkyl chain or introducing cyclic moieties can explore the steric tolerance of the binding site.

Table 1: Illustrative SAR of Modifications at the 2-Propyl Position

Compound R Group (at C2) Relative Activity Rationale for Change
Reference n-Propyl 1x Baseline compound
Analog A Ethyl 0.5x Shorter alkyl chain may have weaker hydrophobic interactions.
Analog B Isopropyl 1.2x Branching may provide a better fit in a specific pocket.
Analog C Cyclopropyl 1.5x Rigid ring structure could confer a more favorable binding conformation.

| Analog D | n-Butyl | 0.8x | Longer alkyl chain might be too large for the binding pocket. |

Note: The data in this table is illustrative and based on general medicinal chemistry principles for SAR studies.

Table 2: Illustrative SAR of Modifications at the 5-Amine Position

Compound R' Group (at C5-NH) Relative Activity Rationale for Change
Reference H 1x Baseline compound with a primary amine.
Analog E Acetyl 2.5x Acetyl group can form additional hydrogen bonds.
Analog F Methyl 0.7x Secondary amine may have altered hydrogen bonding capability.
Analog G Phenyl 0.3x Bulky phenyl group could lead to steric hindrance.

| Analog H | Benzoyl | 3.0x | Benzoyl group introduces aromatic interactions and H-bond acceptors. |

Note: The data in this table is illustrative and based on general medicinal chemistry principles for SAR studies.

Impact of Thiazole Ring Substituents on Molecular Recognition

The thiazole ring is a central component of the scaffold, and its electronic properties and substitution pattern can significantly influence molecular recognition. The introduction of substituents at the C4 position of the thiazole ring can modulate the molecule's electronics and provide additional points of interaction with a biological target.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the thiazole nitrogen and the 5-amino group, which can in turn affect binding. For example, an EWG at the C4 position might enhance the hydrogen bond donating capacity of the 5-amino group. Furthermore, substituents at this position can be designed to interact with specific amino acid residues in the target's binding site, leading to increased affinity and selectivity. The stability of the 5-aminothiazole scaffold allows for a broader exploration of these substitution patterns compared to more labile heterocyclic systems. nih.gov

Development of Novel Chemical Entities Based on the 2-Propylthiazol-5-amine Scaffold

The 2-propylthiazol-5-amine scaffold has shown promise as a privileged structure in drug discovery. nih.gov A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The versatility of the 2-aminothiazole (B372263) core, in general, has been demonstrated in the development of a wide range of therapeutic agents. nih.govnih.gov

By applying the SAR insights gained from systematic modifications, novel chemical entities with improved properties can be designed and synthesized. For example, if SAR studies indicate that a larger, hydrophobic group at the C2 position and a hydrogen bond-accepting group at the C5-amino position are beneficial for activity, new analogs incorporating these features can be created.

The development process often involves an iterative cycle of design, synthesis, and biological testing. Promising lead compounds identified from initial SAR studies can be further optimized for properties such as metabolic stability, oral bioavailability, and reduced off-target effects. This can involve fine-tuning the substituents on the thiazole ring or at the propyl and amine positions to achieve the desired therapeutic profile. The ultimate goal is to develop a novel chemical entity with superior efficacy and safety for a specific therapeutic indication.

Mechanistic and Theoretical Investigations of 2 Propylthiazol 5 Amine and Its Derivatives

Computational Chemistry Approaches for Conformation and Reactivity Prediction

Computational chemistry serves as a powerful tool in the study of 2-propylthiazol-5-amine (B3361001) and its derivatives, providing deep insights into their three-dimensional structures (conformations) and chemical reactivity. These theoretical approaches allow researchers to predict molecular behavior, guide synthetic efforts, and explain experimental observations at an atomic level. By employing sophisticated software and algorithms, it is possible to model molecular properties that are difficult or impossible to measure directly.

Molecular modeling and docking are essential computational techniques for predicting how a molecule (ligand) will bind to a specific target, typically a protein or enzyme, in the field of drug discovery. For derivatives of the aminothiazole scaffold, these studies are crucial for predicting potential biological activity and understanding structure-activity relationships (SAR).

The process involves generating a 3D model of the thiazole (B1198619) derivative and docking it into the binding site of a target protein whose structure has been determined, often through X-ray crystallography. biointerfaceresearch.com Docking algorithms then calculate the most likely binding poses and estimate the binding affinity, usually expressed as a binding energy score (e.g., in kcal/mol). nih.gov Lower binding energies typically suggest a more stable and favorable interaction.

Studies on related aminothiazole derivatives have successfully used this approach to identify promising compounds for various therapeutic targets. For example, docking studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed their potential as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov Similarly, new benzothiazole-thiazole hybrids have been designed and evaluated as potential p56lck inhibitors for cancer treatment through extensive docking and molecular dynamics simulations. biointerfaceresearch.com These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For instance, docking of certain thiazolylhydrazine derivatives into the active site of the MAO-A enzyme showed that hydrogen bonding with amino acid residues like Gln215 and π-π interactions with Phe352 were critical for binding. mdpi.com

Table 1: Example of Molecular Docking Data for Thiazole Derivatives

Compound ClassTarget EnzymeKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Benzo[d]thiazol-2-amine DerivativesHER EnzymeNot Specified-9.8 to -10.4
Thiazolylhydrazine DerivativesMAO-AGln215, Phe352Not Specified
2,4-disubstituted Thiazole DerivativesTubulinCys241, Leu242Not Specified

This table is generated based on findings from multiple studies on different thiazole derivatives to illustrate the type of data obtained from docking studies. nih.govmdpi.comresearchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules like 2-propylthiazol-5-amine. nih.gov These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to a molecule's stability and reactivity. doi.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For example, DFT studies on 2-aminobenzothiazole (B30445) derivatives showed that substitutions on the phenyl ring could alter the HOMO-LUMO gap, with values ranging from 4.62 eV to 4.88 eV, thereby tuning the molecule's reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. nih.gov These calculations are invaluable for predicting how and where a molecule will react, guiding the synthesis of new derivatives. nih.gov

Table 2: Theoretical Electronic Properties of a Related Thiazole Compound

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
B3LYP6-311++G(d,p)-6.58-1.125.46
HSEH1PBE6-311++G(d,p)-7.02-0.916.11

Data adapted from a quantum chemical study on 2-ethoxythiazole (B101290) to exemplify the outputs of such calculations. doi.org

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is fundamental to optimizing synthetic routes for creating derivatives of 2-propylthiazol-5-amine. This involves studying reaction rates, identifying intermediates, and understanding the role of catalysts.

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data on how factors like concentration, temperature, and catalysts influence the transformation. For the derivatization of 2-propylthiazol-5-amine, the primary amino group is a key site for reactions. Kinetic assays can be designed to study its nucleophilic reactivity towards various electrophiles.

A common method involves monitoring the depletion of a reactant over time using spectroscopic techniques like UV-Vis absorption or fluorescence. nih.gov By reacting the amine with an electrophile under pseudo-first-order conditions (where the electrophile is in large excess), the apparent rate constant (kₐ) can be determined. nih.gov Such studies are crucial for comparing the reactivity of different derivatives and for selecting optimal reaction conditions to maximize yield and minimize side products. For instance, kinetic analysis of pyridoxylamine, another amine-based nucleophile, reacting with various electrophiles showed that reaction completion times could range from under a minute to several hours, highlighting the importance of the electrophile's structure. nih.gov

Cross-coupling reactions, often catalyzed by transition metals like palladium (Pd) or copper (Cu), are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are essential for functionalizing the thiazole ring or its substituents. Investigating the catalytic cycle is key to understanding and improving these transformations.

A typical palladium-catalyzed cross-coupling cycle, such as the Suzuki or Heck reaction, involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or alkyl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation (for Suzuki/Stille coupling) or Migratory Insertion (for Heck coupling): The substrate to be coupled is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then begin a new cycle. researchgate.net

Recent advancements have focused on developing catalyst systems that are robust and efficient for heteroaromatic compounds. nih.gov For example, copper-catalyzed methods have been developed for the C-H/N-H cross-coupling of azoles, where additives can be used to control site selectivity. nih.gov Mechanistic models can be developed to predict reaction outcomes and guide the design of more efficient flow chemistry processes for these catalytic reactions. researchgate.net

Spectroscopic Techniques for Structural Characterization and Confirmation

The unambiguous identification and structural confirmation of 2-propylthiazol-5-amine and its synthesized derivatives rely on a suite of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). ¹³C NMR provides analogous information for the carbon skeleton. For aminothiazole derivatives, specific signals in the NMR spectrum can confirm the presence of the thiazole ring protons, the propyl group, and the amino group. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies. For 2-propylthiazol-5-amine derivatives, key absorption bands would include N-H stretching vibrations for the amino group, C-H stretching for the alkyl and aromatic parts, and C=N and C=C stretching vibrations characteristic of the thiazole ring. nih.gov

Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, thereby confirming its elemental composition. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. mdpi.com

Table 3: General Spectroscopic Data for 2-Aminothiazole (B372263) Scaffolds

TechniqueFeatureTypical Range / ObservationInformation Provided
¹H NMRThiazole ring protonδ 6.5 - 7.5 ppmConfirms heterocyclic core
NH₂ protonsδ 5.0 - 8.5 ppm (broad)Presence of primary amine
¹³C NMRThiazole ring carbonsδ 100 - 170 ppmCarbon skeleton of the ring
IR SpectroscopyN-H stretch (amine)3100 - 3500 cm⁻¹Presence of -NH₂ group
C=N stretch (thiazole)1550 - 1650 cm⁻¹Heterocyclic ring structure
Mass SpectrometryMolecular Ion Peak [M]⁺Corresponds to MWConfirms Molecular Weight

This table presents generalized data ranges compiled from various sources on aminothiazole derivatives to illustrate characteristic spectroscopic features. researchgate.netmdpi.commdpi.commdpi.com

Future Research Directions and Advanced Applications in Chemical Biology

Exploration of New Chemical Space around the 2-Propylthiazol-5-amine (B3361001) Dihydrochloride (B599025) Core

The 2-aminothiazole (B372263) motif is a privileged scaffold, meaning it is frequently found in compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.com Future research will focus on systematically exploring the chemical space around the 2-Propylthiazol-5-amine dihydrochloride core to uncover novel structure-activity relationships (SAR).

Detailed research will involve the synthesis of analog libraries by modifying key positions on the molecule:

The 5-amino group: This group can be acylated, alkylated, or used as a handle to introduce a wide variety of functional groups and build more complex molecules. For example, creating amide derivatives at this position has been a successful strategy in developing potent anti-tumor agents. nih.govnih.gov

The thiazole (B1198619) ring: Substitutions at the C4 position of the thiazole ring can significantly influence biological activity. Introducing different alkyl or aryl groups can modulate the compound's potency and selectivity for specific biological targets.

The 2-propyl group: Varying the length and branching of the alkyl chain at the C2 position can impact the compound's lipophilicity and binding interactions with target proteins.

By generating and screening these analogs against a panel of biological targets, researchers can identify derivatives with enhanced potency, selectivity, and novel mechanisms of action. This systematic exploration is crucial for unlocking the full therapeutic potential of this chemical class.

Table 1: Potential Modifications of the 2-Propylthiazol-5-amine Core and Their Research Implications

Modification Site Type of Modification Potential Impact
5-amino group Acylation, Sulfonylation, Alkylation Introduce new interaction points for target binding; modulate solubility and cell permeability.
Thiazole C4-position Halogenation, Alkylation, Arylation Alter electronic properties and steric profile; explore new binding pockets on target proteins.

| 2-propyl group | Chain extension/branching, Cyclization | Optimize hydrophobic interactions; improve metabolic stability and pharmacokinetic properties. |

Development of Advanced Synthetic Methodologies for Accessing Diverse Analogs

Accessing a diverse range of analogs requires robust and efficient synthetic strategies. Future research will focus on developing advanced synthetic methodologies that allow for rapid and systematic modification of the this compound core.

Key areas of development include:

Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of related compounds for high-throughput screening. nih.gov This involves developing reliable one-pot reactions or solid-phase synthesis techniques where different building blocks can be easily introduced.

Modern Coupling Reactions: Utilizing modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to attach various aryl or heteroaryl moieties to the thiazole core, significantly expanding the accessible chemical diversity. mdpi.com

Chemoselective Reactions: Designing synthetic routes that allow for the selective modification of one functional group in the presence of others. For example, developing methods for the chemoselective bromination of a precursor followed by a one-pot treatment with thiourea (B124793) can streamline the synthesis of complex 2-aminothiazole derivatives. semanticscholar.org

These advanced synthetic methods will not only accelerate the discovery of new biologically active compounds but also facilitate the synthesis of chemical tools needed for biological studies.

Table 2: Overview of Synthetic Strategies for 2-Aminothiazole Analogs

Synthetic Strategy Description Application Example
Hantzsch Thiazole Synthesis A classic method involving the reaction of a thiourea with an α-haloketone or related compound. Foundation for creating the core 2-aminothiazole ring structure. semanticscholar.org
Amide Coupling Reaction of the 5-amino group with various carboxylic acids using coupling reagents like HATU or EDC. Synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potential anti-cancer agents. nih.govnih.gov

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a bromo-thiazole intermediate with boronic acids to introduce aryl groups. | Preparation of N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives. mdpi.com |

Integration into Fragment-Based Drug Discovery and Chemical Probe Design

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govmdpi.com this compound, with its small size, is an ideal candidate for inclusion in fragment libraries.

Future directions in this area include:

Fragment Screening: Screening this compound and its close analogs against a wide range of protein targets to identify initial "hits." Thiazole scaffolds have been identified as hits in several FBDD campaigns. nih.govresearchgate.net

Structure-Guided Growth: Once a fragment hit is identified and its binding mode is determined (e.g., by X-ray crystallography), synthetic chemistry can be used to "grow" the fragment into a more potent and selective lead compound. researchgate.net This involves adding functional groups that make additional favorable interactions with the target protein.

Chemical Probe Development: Designing and synthesizing chemical probes based on the 2-Propylthiazol-5-amine core. These probes can be modified with reporter tags, such as fluorescent dyes or affinity labels (e.g., trans-cyclooctene (B1233481) for click chemistry), to study target engagement in living cells, visualize the subcellular localization of a target protein, or identify unknown binding partners. nih.gov

It is important to note that 2-aminothiazoles are sometimes identified as "frequent hitters" in screening campaigns, which can be due to non-specific activity. nih.govresearchgate.net Therefore, rigorous validation and follow-up studies are essential to confirm specific on-target engagement. nih.gov

Table 3: Considerations for 2-Propylthiazol-5-amine in FBDD

FBDD Stage Key Consideration Rationale
Library Design Ensure high purity and solubility of the fragment. Critical for reliable screening results and biophysical characterization.
Hit Identification Use orthogonal screening methods to confirm binding. Reduces false positives and confirms genuine fragment-target interactions.
Hit Validation Perform assays to rule out non-specific mechanisms like aggregation or reactivity. Essential for 2-aminothiazole scaffolds, which can be prone to promiscuous inhibition. nih.govresearchgate.net

| Fragment Elaboration | Use structure-based design to guide synthetic elaboration into more potent molecules. | Ensures that modifications lead to improved affinity and selectivity. researchgate.net |

Interdisciplinary Research at the Interface of Organic Synthesis and Chemical Biology

The future development of this compound and its derivatives lies at the intersection of organic synthesis and chemical biology. This interdisciplinary approach is essential for translating fundamental chemical discoveries into powerful tools and potential therapeutics.

Collaborative research will be key to:

Target Identification and Validation: Chemical biologists can use well-characterized thiazole derivatives to probe cellular pathways and validate the function of novel protein targets.

Mechanism of Action Studies: Once an active compound is identified, interdisciplinary teams can work to elucidate its precise mechanism of action at the molecular and cellular levels.

Development of Tool Compounds: Synthetic chemists can create specialized tool compounds, such as biotinylated or photo-crosslinkable probes, based on biologist feedback, to facilitate pull-down experiments and identify protein-protein interactions.

This synergistic relationship ensures that synthetic efforts are guided by biological questions and that biological hypotheses can be tested with precisely designed molecular tools. The exploration of the 2-Propylthiazol-5-amine scaffold serves as a prime example of how this interface drives innovation in the broader field of chemical biology.

Q & A

Q. How can researchers optimize the synthesis of 2-propylthiazol-5-amine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves varying reaction conditions such as temperature, solvent polarity, and catalyst selection. For thiazole derivatives, cyclization reactions using thiourea or thioamides as precursors under acidic conditions are common. For example, highlights the importance of base selection and elimination steps in similar heterocyclic syntheses, where pyridine derivatives stabilize intermediates via sulfur coordination . Reaction monitoring via TLC or HPLC ensures intermediate purity, while recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances final product purity.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing thiazole ring protons (δ 7.5–8.5 ppm) and propyl chain signals (δ 0.9–1.7 ppm) .
  • IR Spectroscopy : Confirms amine (-NH2_2) stretches (~3300 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak for C6_6H12_{12}Cl2_2N2_2S).

Q. What preliminary biological screening approaches are suitable for evaluating this compound?

  • Methodological Answer : Initial screens include:
  • Antimicrobial Assays : Broth microdilution to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols from .
  • Enzyme Inhibition Studies : Fluorometric assays for COX or kinase activity, using positive controls like phenylbutazone () .

Advanced Research Questions

Q. How can researchers identify and validate biological targets of this compound in complex systems?

  • Methodological Answer :
  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification (e.g., ’s approach for similar thiazoles) .
  • Molecular Dynamics Simulations : Model interactions with putative targets (e.g., bacterial membrane proteins) based on cationic properties, as seen in ’s study of octenidine dihydrochloride .

Q. How should researchers address contradictions in reported biological activity data for thiazol-amine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, temperature) and cell lines. notes discrepancies between in vitro cytotoxicity and in vivo efficacy, emphasizing the need for standardized protocols .
  • Dose-Response Replication : Validate conflicting results using identical experimental parameters (e.g., 24-h exposure vs. 48-h).

Q. What strategies enhance the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Salt Formation : The dihydrochloride form inherently improves solubility () .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to stabilize the compound in physiological buffers.

Experimental Design Considerations

Q. How can reaction mechanisms for this compound derivatization be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use 15^{15}N-thiourea to trace nitrogen incorporation into the thiazole ring.
  • Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy, as applied in ’s dithiazole syntheses .

Q. What computational tools predict structure-activity relationships (SAR) for thiazol-amine analogs?

  • Methodological Answer :
  • QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity (e.g., ’s comparative analysis of pyrazole derivatives) .
  • Docking Simulations : Map ligand-receptor interactions using AutoDock Vina, referencing ’s cationic binding models .

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